3,8-Dimethylacenaphthenequinone
Overview
Description
3,8-Dimethylacenaphthenequinone is an organic compound with the molecular formula C14H10O2 It is a derivative of acenaphthenequinone, characterized by the presence of two methyl groups at the 3 and 8 positions on the acenaphthenequinone core
Mechanism of Action
Target of Action
It is known to be a useful intermediate in the preparation of fluorinated and trifluoromethylated corannulenes .
Mode of Action
The mode of action of 3,8-Dimethylacenaphthenequinone involves a series of chemical reactions. For instance, it undergoes an aldol condensation with 3-pentanone under basic conditions . This reaction is part of a larger process that transforms planar polyarenes into curved fused-ring systems .
Biochemical Pathways
The transformation of planar aromatic molecules into π-extended non-planar structures is a challenging task. This process requires the natural trigonal planar geometry of the sp²-hybridised carbon atoms to become non-planar . The angle strain associated with this pyramidalization needs to be overcome in any viable synthesis . This necessitates the application of either high-energy reaction conditions or high-energy precursors .
Pharmacokinetics
Its physical properties such as melting point (2060 to 2100 °C) and predicted boiling point (4082±350 °C) and density (1310±006 g/cm³) have been reported .
Result of Action
The result of the action of this compound is the successful transformation of a planar polyarene into a curved geometry by creating new C-C bonds along the rim of the molecular structure . This is illustrated in a 20-minute synthesis of corannulene, a fragment of fullerene C60, in 66% yield through ball milling of planar tetrabromomethylfluoranthene precursor under ambient conditions .
Action Environment
The action of this compound is influenced by the environment in which the reactions take place. For instance, mechanochemical forces can successfully transform a planar polyarene into a curved geometry without requiring inert conditions or organic solvents . This method provides better yields within shorter reaction times and opens up a new reaction space for inducing curvature at a molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethylacenaphthenequinone typically involves the aldol condensation of acenaphthenequinone with a methylating agent. One common method includes the reaction of acenaphthenequinone with 3-pentanone under basic conditions using potassium hydroxide (KOH) dissolved in methanol . This reaction yields the desired product through a series of intermediate steps.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3,8-Dimethylacenaphthenequinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.
Scientific Research Applications
3,8-Dimethylacenaphthenequinone has several applications in scientific research, including:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Acenaphthenequinone: The parent compound without the methyl groups.
1,2-Acenaphthylenedione: Another derivative with different substitution patterns.
Fluoranthenequinone: A structurally related compound with a different core structure.
Uniqueness: 3,8-Dimethylacenaphthenequinone is unique due to the presence of methyl groups at specific positions, which influence its chemical reactivity and physical properties.
Properties
IUPAC Name |
3,8-dimethylacenaphthylene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-7-3-5-9-6-4-8(2)11-12(9)10(7)13(15)14(11)16/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVJXPYFESLYEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=C1)C=CC(=C3C(=O)C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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